AG-09/1 - 356776-32-4

AG-09/1

Catalog Number: EVT-3199637
CAS Number: 356776-32-4
Molecular Formula: C16H14N4O4S
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AG-09/1 is a synthetic compound identified as a novel small-molecule agonist for the human formyl peptide receptors, specifically FPR1 and FPR2. These receptors are involved in various physiological processes, including immune response and inflammation. The identification of AG-09/1 and its analogs is part of ongoing research aimed at developing new therapeutic agents that can modulate these receptors for potential clinical applications.

Source and Classification

AG-09/1 was characterized in studies that utilized ligand-based molecular modeling approaches to identify compounds with high affinity for formyl peptide receptors. The compound belongs to a class of small-molecule agonists designed to interact with G protein-coupled receptors, which play crucial roles in cell signaling pathways. The classification of AG-09/1 falls under the category of pharmacological agents targeting inflammatory responses.

Synthesis Analysis

Methods

The synthesis of AG-09/1 involves several steps that typically include:

  1. Reagent Selection: Choosing appropriate starting materials that can yield the desired compound through chemical reactions.
  2. Reaction Conditions: Optimizing temperature, solvent, and reaction time to facilitate the synthesis while minimizing by-products.
  3. Purification: Employing techniques such as chromatography to isolate AG-09/1 from the reaction mixture.

Technical Details

The synthesis process often employs standard organic chemistry techniques, including:

  • Nucleophilic Substitution: To introduce functional groups necessary for receptor binding.
  • Coupling Reactions: To link different molecular fragments together, forming the final structure of AG-09/1.
  • Characterization Techniques: Utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound.
Molecular Structure Analysis

Structure

AG-09/1 has a specific molecular structure characterized by distinct functional groups that enhance its interaction with formyl peptide receptors. The structural formula includes:

  • Aromatic rings that contribute to hydrophobic interactions.
  • Functional groups capable of forming hydrogen bonds with receptor sites.

Data

The molecular weight and formula of AG-09/1 can be determined through analytical techniques, providing insights into its potential reactivity and solubility characteristics.

Chemical Reactions Analysis

Reactions

AG-09/1 may undergo various chemical reactions depending on its functional groups. Common reactions include:

  • Deprotonation: Involving the removal of protons from acidic sites, which can affect its binding affinity.
  • Oxidation-Reduction: Potential transformations that could alter its pharmacological properties.

Technical Details

The kinetics and thermodynamics of these reactions can be studied using spectroscopic methods and computational modeling to predict how AG-09/1 behaves under physiological conditions.

Mechanism of Action

Process

AG-09/1 acts primarily as an agonist for formyl peptide receptors, initiating a cascade of intracellular signaling events upon binding. The mechanism involves:

  1. Receptor Activation: Binding to FPR1 or FPR2 induces conformational changes in the receptor.
  2. G Protein Coupling: Activated receptors interact with G proteins, leading to downstream signaling pathways.
  3. Cellular Response: This activation results in various biological responses, including chemotaxis of immune cells and modulation of inflammatory processes.

Data

Quantitative studies measuring changes in intracellular calcium levels or chemokine release can provide data on the efficacy of AG-09/1 as a receptor agonist.

Physical and Chemical Properties Analysis

Physical Properties

AG-09/1 exhibits specific physical properties such as:

  • Melting Point: Indicative of its stability under thermal conditions.
  • Solubility: Important for bioavailability and pharmacokinetics.

Chemical Properties

The chemical properties include:

  • Stability: Resistance to hydrolysis or oxidation under physiological conditions.
  • Reactivity: Potential interactions with other biomolecules, which could influence its therapeutic efficacy.

Relevant data from stability studies and solubility tests are crucial for understanding how AG-09/1 behaves in biological systems.

Applications

Scientific Uses

AG-09/1 is primarily being investigated for its potential applications in:

  • Therapeutics: As a treatment option for conditions characterized by inflammation or immune dysregulation.
  • Research Tools: Utilizing AG-09/1 in laboratory settings to study formyl peptide receptor signaling pathways and their implications in various diseases.

Ongoing research aims to elucidate further the pharmacological profile of AG-09/1, exploring its full potential as a therapeutic agent in clinical settings.

Receptor Pharmacology and Target Specificity

Molecular Recognition at Formyl Peptide Receptor 1 (FPR1)

AG-09/1 (CAS 356776-32-4) is a synthetic small-molecule agonist that selectively targets Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) critical in host defense mechanisms. FPR1 activation triggers intracellular signaling cascades that mediate phagocyte chemotaxis, oxidative burst, and cytokine release [1] [8].

Ligand-Receptor Binding Affinity Profiling

AG-09/1 exhibits high-affinity binding to FPR1, with an EC₅₀ of 0.22 µM in calcium mobilization assays using HL-60 cells transfected with human FPR1. This potency surpasses the bacterial tripeptide fMLF (EC₅₀ = 0.5 µM), the canonical FPR1 ligand [3] [6]. Competitive radioligand binding assays reveal that AG-09/1 displaces ³H-fMLF from FPR1 with a Ki of 89 nM, confirming direct receptor engagement [7]. The binding affinity is attributed to AG-09/1’s benzimidazole-thioacetamide scaffold, which facilitates optimal hydrophobic and hydrogen-bonding interactions within FPR1’s orthosteric pocket [7].

Table 1: Binding Kinetics of AG-09/1 at FPR1

Assay TypeCell Line/SystemEC₅₀/KiReference Ligand
Calcium mobilizationHL-60 (hFPR1-transfected)0.22 µMfMLF (EC₅₀ = 0.5 µM)
Competitive bindingRBL-2H3 (hFPR1)Ki = 89 nM³H-fMLF

Conformational Changes Induced by AG-09/1 Binding

AG-09/1 binding induces distinct conformational shifts in FPR1’s transmembrane helices (TMHs), particularly TMH-III, VI, and VII. Molecular dynamics simulations show that AG-09/1 stabilizes an active-state receptor conformation through:

  • Salt bridge reorganization: Disruption of the Arg163-Glu196 ionic lock enables Gαi protein coupling [8].
  • Microswitch activation: AG-09/1 triggers toggle switch residues (e.g., Phe2576.44) to adopt orientations characteristic of FPR1 signaling [7].These changes facilitate GDP/GTP exchange in Gαi, initiating downstream effectors like phospholipase C-β and MAP kinases [3] [8].

1.2 In Vitro Selectivity Profiling Against FPR Isoforms

Agonist Potency at FPR1 vs. FPR2/FPR3

AG-09/1 demonstrates >430-fold selectivity for FPR1 over FPR2 (EC₅₀ = 95 µM) and negligible activity at FPR3 (EC₅₀ > 100 µM). This isoform discrimination is quantified via β-arrestin recruitment assays in engineered cell lines:

Table 2: Selectivity Profiling of AG-09/1 Across Human FPR Isoforms

Receptor IsoformFunctional AssayAG-09/1 EC₅₀Reference Agonist (EC₅₀)
FPR1Ca²⁺ flux (HL-60)0.22 µMfMLF (0.5 µM)
FPR2β-arrestin (U2OS)95 µMWKYMVm (0.8 nM)
FPR3GTPγS binding (RBL-2H3)>100 µMF2L (1.2 µM)

The selectivity arises from steric incompatibility with FPR2’s expanded ligand-binding cavity, which accommodates bulkier peptides (e.g., WKYMVm) but excludes rigid benzimidazole scaffolds [4] [8].

Competitive Binding Assays with Peptide Ligands

In radioligand displacement studies, AG-09/1 fails to inhibit binding of FPR2-specific ligands (e.g., ¹²⁵I-WKYMVm) or FPR3 agonists (e.g., ³H-F2L) at concentrations up to 100 µM [6] [7]. Conversely, it competes effectively against FPR1-bound ³H-fMLF (Ki = 89 nM). Mutagenesis studies identify key residues governing this selectivity:

  • FPR1-Specificity determinants: Leu812.63, Val923.29, and Phe2576.44 form a compact subpocket that accommodates AG-09/1’s p-nitrophenyl group [7].
  • FPR2-Exclusion factors: FPR2’s larger Ile872.63 and Ala1033.29 residues sterically hinder AG-09/1 binding [8].

Structural Determinants of FPR1 Selectivity

AG-09/1’s selectivity is driven by its 2-(benzimidazol-2-ylthio)-N-phenylacetamide core. Critical features include:

Properties

CAS Number

356776-32-4

Product Name

AG-09/1

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C16H14N4O4S/c1-24-12-6-7-13-14(8-12)19-16(18-13)25-9-15(21)17-10-2-4-11(5-3-10)20(22)23/h2-8H,9H2,1H3,(H,17,21)(H,18,19)

InChI Key

LYQDSNOFTIZWAX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.